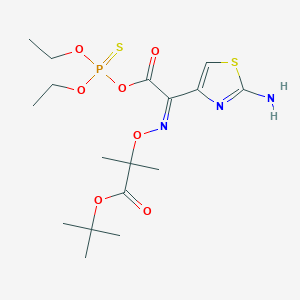

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate is a complex organic compound that features a combination of functional groups including thiophosphoryl, aminothiazole, and tert-butoxycarbonyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate typically involves multi-step organic reactions. The process may start with the preparation of the aminothiazole core, followed by the introduction of the thiophosphoryl group and the tert-butoxycarbonyl protecting group. Each step requires specific reagents and conditions, such as:

Aminothiazole synthesis: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

Thiophosphoryl group introduction: This step might involve the reaction of the aminothiazole intermediate with diethyl phosphorochloridothioate.

tert-Butoxycarbonyl protection: The final step could involve the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate can undergo various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group would yield sulfoxides or sulfones, while reduction of the imino group would yield amines.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate plays a significant role in the synthesis of antibiotics. Its derivatives are utilized in the preparation of cephalosporins, such as Cefdinir, which is a broad-spectrum antibiotic effective against various bacterial infections . The thiophosphorylation process enhances the biological activity of these compounds, making them suitable for therapeutic use.

Anticancer Activity

Recent studies have indicated that compounds derived from this structure exhibit promising anticancer properties. For instance, derivatives have been tested against human tumor cell lines, showing significant antitumor activity . The unique reactivity profile of diethyl thiophosphoryl derivatives allows for the development of novel anticancer agents that target specific cellular pathways involved in tumor growth.

Pesticide Development

The compound's organophosphorus nature suggests potential use as a pesticide or herbicide. Similar compounds with thiophosphoryl groups have been employed in agricultural chemistry to control pests effectively . The synthesis of such agrochemicals often involves modifying the diethyl thiophosphoryl structure to enhance efficacy and reduce toxicity to non-target organisms.

General Synthetic Routes

The synthesis of this compound typically involves:

- Reacting 2-amino thiazole derivatives with chlorothiophosphate under inert conditions.

- Utilizing catalysts such as tertiary amines to facilitate the phosphorylation reaction .

The following table summarizes various synthetic routes explored for similar compounds:

| Compound Name | Key Features | Synthetic Method |

|---|---|---|

| Cefdinir | Broad-spectrum antibiotic | Thiophosphorylation of thiazole derivatives |

| Diethyl thiophosphate | Pesticide | Reaction with thiazole derivatives |

| 4-Thiazoleacetic acid | Amino acid derivative | Coupling reactions with various amines |

Anticancer Studies

In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives based on this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as lead compounds for further development .

Agricultural Efficacy

Research into the agricultural applications has shown that modifications to the diethyl thiophosphoryl structure can lead to enhanced pest control efficacy while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate: can be compared with other thiophosphoryl-containing compounds, aminothiazole derivatives, and tert-butoxycarbonyl-protected molecules.

Thiophosphoryl compounds: These include diethyl thiophosphoryl chloride and diethyl thiophosphoryl acetate.

Aminothiazole derivatives: Examples include 2-aminothiazole and 4-aminothiazole.

tert-Butoxycarbonyl-protected compounds: These include tert-butoxycarbonyl-protected amino acids and peptides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate, with the CAS number 162208-28-8, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This compound belongs to a class of thiophosphoryl esters that have been investigated for their efficacy in various therapeutic applications, particularly as intermediates in the synthesis of antibiotics.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N3O7PS2 |

| Molecular Weight | 481.52 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 540.8 °C at 760 mmHg |

| Solubility in Water | Not specified |

| LogP | 4.6388 |

The biological activity of this compound is primarily attributed to its role as a thiophosphoryl donor in the synthesis of bioactive compounds. The 2-aminothiazole moiety is known for its antimicrobial properties, which are enhanced when incorporated into larger molecular frameworks.

Antimicrobial Properties

Research has indicated that derivatives of aminothiazoles exhibit significant antibacterial activity. For instance, compounds containing the aminothiazole structure have been shown to inhibit bacterial growth by interfering with essential cellular processes. The incorporation of thiophosphoryl groups further enhances this activity, potentially through mechanisms that disrupt bacterial cell wall synthesis or protein function.

Case Studies and Research Findings

- Antibiotic Synthesis : A study highlighted the use of this compound as an intermediate in the synthesis of Cefdinir, a broad-spectrum antibiotic. The reaction conditions were optimized for yield and purity, demonstrating the compound's utility in pharmaceutical applications .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism was linked to the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Toxicological Evaluations : Toxicity studies conducted on animal models indicated that while the compound exhibits promising antimicrobial activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

Safety and Handling

Handling this compound should follow standard safety protocols due to its chemical nature:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage Conditions : Store in a cool, dry place away from incompatible substances.

- Disposal : Dispose of according to local regulations regarding hazardous waste.

Eigenschaften

CAS-Nummer |

162208-28-8 |

|---|---|

Molekularformel |

C17H28N3O7PS2 |

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19) |

InChI-Schlüssel |

JGMHZIHMNAXXPH-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

Kanonische SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.